molecular formula C20H14ClN3O2S B5813691 (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

Cat. No.: B5813691
M. Wt: 395.9 g/mol
InChI Key: KOTLXHFSNBXSHS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-11-9-13(10-12-14)19(22)23-26-20(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-12H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLXHFSNBXSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenothiazine-10-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of intermediates and the final product through techniques such as recrystallization, chromatography, and distillation to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, ammonia; often in polar solvents like methanol or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of psychiatric disorders and other medical conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to its potential use in psychiatric treatments. It may also inhibit the growth of certain microbial and cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
  • Periciazine
  • Phenothiazine

Uniqueness

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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